REACTION_CXSMILES
|
Br.[CH3:2][C:3]1([CH3:9])[CH2:7][NH:6][C:5](=[NH:8])[NH:4]1.[C:10](OCC)(=[O:17])[CH2:11][C:12](OCC)=[O:13].C[O-].[Na+]>>[OH:17][C:10]1[N:8]=[C:5]2[NH:4][C:3]([CH3:9])([CH3:2])[CH2:7][N:6]2[C:12](=[O:13])[CH:11]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Br.CC1(NC(NC1)=N)C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
Name
|
sodium methoxide
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1N=C2N(C(C1)=O)CC(N2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |